Bienvenue dans la boutique en ligne BenchChem!

CC 401 dihydrochloride

Kinase inhibition Biochemical assay JNK signaling

CC 401 dihydrochloride is the only JNK inhibitor with two completed Phase I clinical trials (NCT00126893), providing human PK/safety data unmatched by first-generation or isoform‑selective alternatives. Its dual JNK/DYRK1A/B inhibitory profile uniquely enables β‑cell replication studies and hypoxia‑resistance models, while >40‑fold selectivity over p38, ERK, and IKK2 ensures target‑specific conclusions in nephrology and oncology research. Choose CC 401 dihydrochloride for reproducible, translational‑grade data that generic JNK inhibitors cannot deliver.

Molecular Formula C22H24N6O.2HCl
Molecular Weight 461.39
Cat. No. B1191986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC 401 dihydrochloride
Synonyms3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride
Molecular FormulaC22H24N6O.2HCl
Molecular Weight461.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC 401 dihydrochloride: A Second-Generation Pan-JNK Inhibitor with Defined ATP-Competitive Kinase Selectivity


CC 401 dihydrochloride (also referred to as CC-401 hydrochloride) is the dihydrochloride salt of a second-generation ATP-competitive anthrapyrazolone c-Jun N-terminal kinase (JNK) inhibitor [1]. The compound exhibits high-affinity binding to all three JNK isoforms (JNK1, JNK2, JNK3) with Ki values ranging from 25 to 50 nM, and demonstrates at least 40-fold selectivity for JNK over a panel of related kinases including p38, ERK, IKK2, protein kinase C, Lck, and ZAP70 [2]. Originally developed by Celgene Corporation and advanced through Phase I clinical evaluation in healthy volunteers and patients with acute myelogenous leukemia, CC 401 dihydrochloride represents a chemically defined tool compound with established in vitro and in vivo pharmacological characterization [3].

CC 401 dihydrochloride Cannot Be Replaced by First-Generation or Isoform-Selective JNK Inhibitors Without Altering Experimental Outcomes


JNK inhibitors are not functionally interchangeable. First-generation compounds such as SP600125 exhibit substantially broader off-target kinase inhibition profiles that confound interpretation of JNK-specific biology [1]. Isoform-selective JNK inhibitors (e.g., JNK-IN-8, BI-78D3) lack the pan-JNK coverage required for applications where compensatory signaling among JNK1, JNK2, and JNK3 limits therapeutic or experimental efficacy [2]. Furthermore, CC 401 dihydrochloride possesses a secondary DYRK1A/B inhibitory activity not shared by most JNK inhibitors in the class, which confers distinct effects on pancreatic β-cell replication and cell cycle regulation [3]. Substitution with alternative JNK inhibitors therefore introduces uncontrolled variables in potency, selectivity, and off-target pharmacology that can fundamentally alter biological outcomes and compromise data reproducibility.

CC 401 dihydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Pan-JNK Inhibitory Potency of CC 401 dihydrochloride Versus SP600125: Ki and IC50 Comparison

CC 401 dihydrochloride exhibits a Ki of 25–50 nM against all three JNK isoforms (JNK1, JNK2, JNK3) in biochemical assays . In contrast, the first-generation JNK inhibitor SP600125 demonstrates IC50 values of 40 nM for JNK1, 40 nM for JNK2, and 90 nM for JNK3 under comparable in vitro conditions [1]. While the numerical values are not directly identical due to differing assay formats (Ki versus IC50), the data indicate that CC 401 dihydrochloride maintains consistently high-affinity binding across all JNK isoforms, whereas SP600125 shows reduced potency against JNK3.

Kinase inhibition Biochemical assay JNK signaling

Kinase Selectivity Profile: CC 401 dihydrochloride >40-Fold Window Versus SP600125 Multi-Kinase Off-Target Activity

CC 401 dihydrochloride demonstrates at least 40-fold selectivity for JNK over a defined panel of related kinases including p38, ERK, IKK2, protein kinase C, Lck, and ZAP70 . In stark contrast, SP600125 inhibits Aurora kinase A (IC50 = 60 nM), FLT3 (IC50 = 90 nM), and TrkA (IC50 = 70 nM) at concentrations comparable to or exceeding its JNK inhibitory activity, as documented in comprehensive kinase selectivity panels [1].

Kinase selectivity Off-target profiling Chemical biology

Cellular c-Jun Phosphorylation Inhibition: CC 401 dihydrochloride Dose-Response Versus SP600125

In HK-2 human tubular epithelial cells, CC 401 dihydrochloride dose-dependently inhibits sorbitol-induced phosphorylation of c-Jun at concentrations ranging from 0.25 μM to 4 μM . SP600125, by comparison, inhibits c-Jun phosphorylation in cellular assays with reported IC50 values of 5–10 μM [1], representing an approximately 10- to 20-fold rightward shift in the concentration-response curve.

Cell-based assay c-Jun phosphorylation JNK pathway inhibition

In Vivo Tumor Growth Delay in Colon Cancer Xenografts: CC 401 dihydrochloride Combination Efficacy Versus Oxaliplatin Monotherapy

In HT29 human colon cancer xenografts established in immunodeficient mice, co-administration of CC 401 dihydrochloride with oxaliplatin and/or bevacizumab produced significantly greater tumor growth delay compared to oxaliplatin or bevacizumab alone [1]. While exact tumor volume reduction percentages are not quantified in the published abstract, the study authors explicitly state that 'potentiation of bevacizumab, oxaliplatin, and the combination by JNK inhibition was confirmed in HT29-derived mouse xenografts, where tumor growth delay was greater in the presence of CC-401' [1]. No equivalent in vivo sensitization data are available for SP600125 or other first-generation JNK inhibitors in this specific colon cancer model.

In vivo pharmacology Colon cancer Combination therapy Xenograft model

DYRK1A/B Dual Inhibition: A Secondary Pharmacology Differentiating CC 401 dihydrochloride from JNK-Selective Inhibitors

CC 401 dihydrochloride was subsequently found to inhibit dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B with an IC50 of 50 nM against recombinant human DYRK1A and a Kd of 3.3 nM in TR-FRET binding assays [1]. This DYRK1A/B inhibitory activity is not shared by SP600125, JNK-IN-8, AS601245, or BI-78D3, which are primarily JNK-selective and lack significant DYRK family activity [2]. Functionally, CC 401 dihydrochloride promotes replication of pancreatic β-cells in vitro (rat and human) and in vivo (rat) via DYRK1A/B-dependent mechanisms, an effect not observed with JNK-selective inhibitors [3].

DYRK1A β-cell replication Diabetes research Off-target pharmacology

Human Clinical Validation: CC 401 dihydrochloride Phase I Safety Data Versus Research-Grade JNK Inhibitors

CC 401 dihydrochloride (as CC-401 free base) successfully completed a Phase I, double-blind, placebo-controlled, ascending single intravenous dose study in healthy human volunteers, demonstrating safety and tolerability across the range of IV doses evaluated [1]. A second Phase I study (NCT00126893) evaluated CC-401 in patients with refractory acute myelogenous leukemia to determine optimal biologic dose and characterize pharmacokinetics/pharmacodynamics [2]. No other JNK inhibitor, including SP600125, JNK-IN-8, AS601245, or BI-78D3, has advanced to or completed human clinical evaluation, meaning that human PK parameters, toxicity profiles, and pharmacodynamic target engagement data are available exclusively for CC 401 dihydrochloride within the JNK inhibitor class [3].

Clinical pharmacology Phase I trial Translational research

CC 401 dihydrochloride: Recommended Research Applications Based on Quantitative Differentiation Evidence


Colon Cancer Chemotherapy Sensitization Studies (In Vitro and In Vivo)

CC 401 dihydrochloride has been specifically validated in HT29 human colon cancer xenograft models, where co-administration with oxaliplatin and/or bevacizumab produced greater tumor growth delay than chemotherapy alone [1]. Researchers investigating mechanisms of hypoxia-induced chemotherapy resistance in colorectal cancer should select CC 401 dihydrochloride over SP600125 or other JNK inhibitors because its in vivo efficacy in this model system has been peer-reviewed and published, providing a reproducible experimental framework for further studies [1].

Pancreatic β-Cell Replication and Diabetes Research

CC 401 dihydrochloride's unique dual JNK/DYRK1A/B inhibitory profile enables it to promote β-cell replication in vitro (rat and human) and in vivo (rat) via DYRK1A/B-dependent mechanisms [2]. JNK-selective inhibitors such as SP600125, JNK-IN-8, or AS601245 do not share this activity and are therefore unsuitable for β-cell regeneration studies. CC 401 dihydrochloride should be prioritized for research programs investigating combinatorial JNK and DYRK1A/B signaling in pancreatic islet biology and diabetes therapeutics [2].

Immune-Mediated Kidney Disease and Renal Fibrosis Models

CC 401 dihydrochloride has been shown to potently inhibit JNK in cell-based assays at 1–5 μM and reduces proteinuria by 50–70% in experimental models of immune-mediated kidney disease . The compound's >40-fold selectivity over p38, ERK, and IKK2 is critical for attributing observed renal protective effects specifically to JNK pathway inhibition, rather than confounding off-target kinase modulation . This selectivity advantage over SP600125 (which inhibits Aurora A, FLT3, and TrkA at comparable concentrations) makes CC 401 dihydrochloride the preferred tool compound for dissecting JNK-dependent mechanisms in nephrology research .

Translational Oncology Programs Requiring Human PK/PD Benchmarking

For drug discovery programs aiming to advance JNK inhibitors into clinical development, CC 401 dihydrochloride provides a uniquely valuable benchmark. The compound has completed two Phase I clinical studies—one in healthy volunteers and one in refractory AML patients (NCT00126893)—generating human safety, tolerability, and pharmacokinetic data [3]. No other JNK inhibitor has achieved this level of clinical validation. Researchers can reference CC 401 dihydrochloride's clinical exposure parameters when designing preclinical-to-clinical translational strategies or when establishing target engagement assays that require clinically relevant compound concentrations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC 401 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.